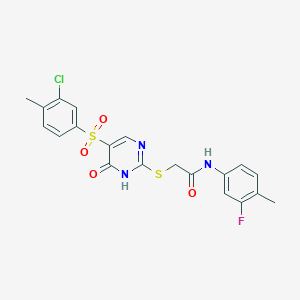

1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde" is a chemical structure that combines a pyrrole ring with a pyridine moiety through a carbaldehyde group. This structure is of interest due to its potential applications in various fields, including organic synthesis and material science. The pyrrole and pyridine rings are known for their electronic properties, which can be exploited in the design of new materials and molecules with specific functions.

Synthesis Analysis

The synthesis of related pyrrole-carbaldehyde compounds has been reported in several studies. For instance, a straightforward synthesis of 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-vinyl-1H-pyrrole-2-carbaldehydes has been achieved through condensation reactions . Similarly, indolizine-1-carbaldehydes have been synthesized from phenylpropiolaldehyde and pyridinium ylides, indicating the versatility of carbaldehyde derivatives in synthesizing complex heterocyclic structures . Additionally, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde demonstrates the feasibility of introducing substituents at the pyrrole ring to yield compounds with potential pharmacological activities .

Molecular Structure Analysis

The molecular structure of pyridine-carbaldehyde derivatives has been characterized in several studies. For example, the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate has been determined, showing a dimeric structure with a coordination through nitrogen and oxygen atoms . Furthermore, the structural characterization of pyridine 3-carbaldehyde thiosemicarbazone has been performed using X-ray crystallography, revealing a tridentate NNS donor ligand .

Chemical Reactions Analysis

The reactivity of pyrrole-carbaldehyde compounds has been explored in various chemical reactions. The formation of Schiff bases from 1-vinyl-1H-pyrrole-2-carbaldehydes and their subsequent reactions to produce fluorescent benzimidazoles is an example of the chemical versatility of these compounds . Additionally, the reactions between oximes and organo-derivatives of Group III elements have been studied, with pyridine-carbaldehyde oximes forming oximate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole-carbaldehyde derivatives are influenced by their molecular structure. The intense fluorescence of 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles indicates their potential use in optical applications . The electronic properties of pyridine 3-carbaldehyde thiosemicarbazone have been studied using density functional theory (DFT), revealing insights into its potential as a molecular wire . Moreover, the aqueous solubility of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde suggests its suitability as an intermediate in drug synthesis .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Related Compounds

Compounds similar to 1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde have been synthesized for use as intermediates in anticancer drugs. For example, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde has been developed as an aqueous solubility aldehyde, with a focus on rapid synthetic methods and optimized yields (Wang, Tu, Han, & Guo, 2017).

Chemical Characterization and Applications

Similar compounds have been characterized for their properties and potential applications. For example, Schiff bases of chitosan, derived from heteroaryl pyrazole derivatives, including one similar to this compound, have been studied for their antimicrobial activity against various bacterial and fungal strains (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Organometallic Chemistry

Research in organometallic chemistry includes the development of compounds like this compound for various applications. The synthesis and characterization of picoline based organoselenium compounds, as well as their anti-proliferative activity against mammalian cell lines, have been investigated (Bhasin, Jacob, Sasse, Karaghiosoff, Bhasin, Mehta, Sharma, & Rishu, 2015).

Molecular Magnetism

Compounds structurally related to this compound have been used in the synthesis of molecular magnets. An example is the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in the coordination of paramagnetic transition metal ions to create a single-molecule magnetic behavior (Giannopoulos, Thuijs, Wernsdorfer, Pilkington, Christou, & Stamatatos, 2014).

Catalysis Applications

Similar pyrrole-based ligands have been synthesized and characterized for their application in catalysis. For instance, aluminum and zinc complexes supported by pyrrole-based ligands were studied for the ring-opening polymerization of ε-caprolactone, showcasing the utility of these compounds in polymer synthesis (Qiao, Ma, & Wang, 2011).

Nuclear Magnetic Resonance (NMR) Studies

The effects of intramolecular hydrogen bonding in compounds like this compound have been studied using NMR spectroscopy. This research provides insights into the molecular structure and behavior of these compounds (Afonin, Ushakov, Vashchenko, Simonenko, Ivanov, Vasil'tsov, Mikhaleva, & Trofimov, 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-pyridin-3-ylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-8-9-3-5-12(7-9)10-2-1-4-11-6-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJCJYNRNBFCKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2530659.png)

![Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530660.png)

![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)

![N-[1-(4-Fluorophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2530663.png)

![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)

![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)

![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530677.png)